Superior Colitis Suppression and Mucosal Healing vs. Sulfasalazine
In a direct head-to-head comparison using a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of KAG-308 significantly suppressed the onset of colitis and promoted histological mucosal healing, while sulfasalazine (SASP) did not [1]. The study quantitatively assessed disease activity index and histological scores, demonstrating a clear therapeutic advantage for KAG-308.
| Evidence Dimension | Colitis suppression and mucosal healing efficacy |
|---|---|
| Target Compound Data | KAG-308 suppressed DSS-induced colitis onset and promoted histological mucosal healing. |
| Comparator Or Baseline | Sulfasalazine (SASP) did not show significant colitis suppression or mucosal healing. |
| Quantified Difference | Qualitative difference (KAG-308 effective; SASP not effective) in mouse model. |
| Conditions | Mouse model of DSS-induced colitis; oral administration of KAG-308 or SASP. |
Why This Matters
For researchers developing therapies for ulcerative colitis, KAG-308 offers a validated, orally active compound that outperforms a standard-of-care agent in a widely used preclinical colitis model.
- [1] Watanabe Y, et al. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration. Eur J Pharmacol. 2015 May 5;754:179-89. doi: 10.1016/j.ejphar.2015.02.021. PMID: 25704618. View Source
